2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
CAS No.: 1797083-50-1
Cat. No.: VC6369462
Molecular Formula: C21H20F2N4O
Molecular Weight: 382.415
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797083-50-1 |
---|---|
Molecular Formula | C21H20F2N4O |
Molecular Weight | 382.415 |
IUPAC Name | 2,6-difluoro-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C21H20F2N4O/c22-16-5-3-6-17(23)19(16)21(28)25-12-13-27-18-7-2-1-4-15(18)20(26-27)14-8-10-24-11-9-14/h3,5-6,8-11H,1-2,4,7,12-13H2,(H,25,28) |
Standard InChI Key | MMYJCVTUHRMDMX-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three key components:
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Benzamide backbone: A benzene ring substituted with fluorine atoms at the 2- and 6-positions, connected to an amide group.
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Ethyl linker: A two-carbon chain bridging the benzamide and indazole groups.
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Tetrahydroindazole-pyridine system: A partially saturated indazole ring fused to a pyridin-4-yl group, contributing to potential hydrogen bonding and π-π stacking interactions.
The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the pyridine and indazole moieties may facilitate interactions with biological targets such as enzymes or receptors .
Physicochemical Data
Based on structurally analogous compounds (Table 1), the following properties are inferred:
Table 1: Comparative Physicochemical Properties of Related Benzamide Derivatives
The compound’s solubility in aqueous solutions is likely limited due to its hydrophobic components, necessitating organic solvents for experimental handling .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide can be conceptualized in three stages:
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Formation of the tetrahydroindazole-pyridine core: Cyclocondensation of cyclohexanone derivatives with hydrazines, followed by palladium-catalyzed coupling to introduce the pyridin-4-yl group.
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Introduction of the ethyl linker: Alkylation of the indazole nitrogen with 1,2-dibromoethane.
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Benzamide coupling: Reaction of 2,6-difluorobenzoic acid with the ethyl-linked intermediate via standard amide bond formation (e.g., HATU or EDCI coupling) .
Challenges and Mitigation Strategies
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Regioselectivity in indazole formation: The use of directing groups or transition metal catalysts can enhance selectivity for the 3-position substitution.
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Fluorine stability: Mild reaction conditions (low temperature, inert atmosphere) are recommended to prevent defluorination .
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Related Compounds
The 2,6-difluoro substitution in the target compound may optimize steric and electronic interactions compared to these analogs, potentially enhancing selectivity or potency.
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